2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4
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Overview
Description
“2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4” is a labelled analogue of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid, which is an impurity of Mesna . It has a molecular formula of C5H4D4N4O3S2 and a molecular weight of 240.30 . It appears as a white solid and is slightly soluble in water .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a base of new sulfonamide derivatives was obtained by the reaction of the corresponding esters with appropriate biguanide hydrochlorides . The structures of the compounds were confirmed by spectroscopy (IR, NMR), mass spectrometry (HRMS or MALDI-TOF/TOF), elemental analysis (C,H,N) and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of “2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4” includes a triazine ring and a sulfonamide fragment . The InChI string is InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9)/i1D2,2D2
.
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .
Physical And Chemical Properties Analysis
“2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4” is a white solid with a molecular weight of 240.30 . It is slightly soluble in water .
Scientific Research Applications
Anticancer Research
The compound has been used in the synthesis of new potential anticancer agents . These agents were designed as molecular hybrids containing the structures of a triazine ring and a sulfonamide fragment . Some of the most active compounds exhibited IC 50 values ranging from 3.6 µM to 11.0 µM .
Proteomics Research
The compound is used in proteomics research . It is often used in the study of proteins, their structures, and functions .
Antibacterial Activity
Compounds with a similar structure have shown antibacterial activity against the bacterial strain E. coli .
Antimicrobial Activity
Similarly, synthesized compounds have been evaluated for their antimicrobial activity against E. coli, S. aureus, and C. albicans .
UV Light Absorber and Stabilizer
Although not the exact compound, a similar compound, 2- (4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, has been used as a very low volatile UV light absorber and stabilizer . It allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers .
Resistance to Weathering
The same compound mentioned above has a low tendency to chelate, which allows its use in polymer formulations containing catalyst residues .
Mechanism of Action
Target of Action
Similar compounds have been found to target dna gyrase and adenosine receptors . These targets play crucial roles in DNA replication and signal transduction, respectively.
Mode of Action
Related compounds have been shown to induce cell cycle arrest in a p53-independent manner . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.
Biochemical Pathways
Stable isotope labeling, a technique often used with this compound, allows researchers to study metabolic pathways in vivo in a safe manner .
Result of Action
Similar compounds have been shown to induce g0/g1 and g2/m cell cycle arrest and apoptosis in cells harboring wild-type and mutant p53 .
Future Directions
properties
IUPAC Name |
2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]-1,1,2,2-tetradeuterioethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9)/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGPQDWXRMFMCX-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)SCCS(=O)(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC=NC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 |
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